(4-Cyano-2-iodo-6-methoxyphenyl) 2-methylbenzoate
Overview
Description
(4-Cyano-2-iodo-6-methoxyphenyl) 2-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a cyano group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further esterified with 2-methylbenzoic acid. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-2-iodo-6-methoxyphenyl) 2-methylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-2-iodo-6-methoxyphenyl) 2-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a carbonyl group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the cyano group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Reduction Products: Amines or other reduced forms of the original compound.
Oxidation Products: Carbonyl-containing compounds or other oxidized derivatives.
Scientific Research Applications
(4-Cyano-2-iodo-6-methoxyphenyl) 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Cyano-2-iodo-6-methoxyphenyl) 2-methylbenzoate depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The exact pathways and molecular targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-cyano-2-iodo-6-methoxyphenyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
4-cyano-2-iodo-6-methoxyphenyl 4-methylbenzoate: Similar structure with the methyl group in a different position.
4-cyano-2-iodo-6-methoxyphenyl 3-methylbenzoate: Similar structure with the methyl group in another different position.
Uniqueness
(4-Cyano-2-iodo-6-methoxyphenyl) 2-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the cyano, iodine, and methoxy groups in specific positions on the phenyl ring, combined with the ester linkage to 2-methylbenzoic acid, imparts distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
(4-cyano-2-iodo-6-methoxyphenyl) 2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c1-10-5-3-4-6-12(10)16(19)21-15-13(17)7-11(9-18)8-14(15)20-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPICVUKSBWVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2I)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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